Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Catalog No.
S3143972
CAS No.
862976-15-6
M.F
C14H12FN3O2S2
M. Wt
337.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-...

CAS Number

862976-15-6

Product Name

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

IUPAC Name

ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Molecular Formula

C14H12FN3O2S2

Molecular Weight

337.39

InChI

InChI=1S/C14H12FN3O2S2/c1-3-20-12(19)11-7(2)16-13(22-11)18-14-17-9-5-4-8(15)6-10(9)21-14/h4-6H,3H2,1-2H3,(H,16,17,18)

InChI Key

NITLWYJLFIBHHU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC3=C(S2)C=C(C=C3)F)C

solubility

not available

Anti-Tubercular Compounds

Field: Medicinal Chemistry, Pharmacology

Application: Benzothiazole derivatives have been synthesized for their potential anti-tubercular activity .

Method: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antimicrobial Properties

Field: Microbiology, Pharmacology

Application: Derivatives of benzothiazole have been investigated for their antimicrobial properties .

Method: The antimicrobial properties were tested against one gram-positive bacteria (Staphylococcus aureus), three gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and five fungi (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum) using serial plate dilution method .

Anti-Tetanus Activity

Field: Neuropharmacology

Application: Certain benzothiazole derivatives, such as 2-amino-6-methylbenzothiazole, have been studied for their anti-tetanus activity .

Method: The anti-tetanus activity was evaluated using standard pharmacological procedures .

Synthesis of Oxadiazoles

Field: Organic Chemistry

Application: Benzothiazole derivatives have been used in the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles .

Method: The synthesis was achieved by refluxing hydrazine carbothioamides with iodine and potassium iodide in ethanolic sodium hydroxide solution .

Results: A series of 2,5-disubstituted-1,3,4-oxadiazoles were successfully synthesized .

Proteomics Research

Field: Biochemistry, Proteomics

Application: Ethyl 6-fluoro-1,3-benzothiazol-2-ylcarbamate is a biochemical used for proteomics research .

Synthesis of Nicotinamides

Application: 2-Amino-6-methylbenzothiazole has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .

Method: The synthesis was achieved through a series of reactions starting from methyl-3-amino-4-hydroxy benzoate .

Results: A series of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides were successfully synthesized .

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound featuring a complex structure that incorporates both benzothiazole and thiazole moieties. This compound is characterized by the presence of a fluoro substituent on the benzothiazole ring, which is believed to enhance its biological activity. The molecular formula of this compound is C15_{15}H14_{14}F1_{1}N2_{2}O2_{2}S2_{2}, with a molecular weight of approximately 337.39 g/mol. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly those aimed at combating infectious diseases.

Typical for thiazole and benzothiazole derivatives. Key reactions include:

  • Knoevenagel Condensation: This reaction can be utilized to form derivatives by reacting with aldehydes or ketones.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophilic reagents.
  • Esterification: The carboxylate group can undergo esterification to form esters with alcohols.

These reactions highlight the versatility of ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate in organic synthesis.

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate has shown promising biological activities, particularly in antimicrobial and anti-tubercular applications. Studies have indicated that benzothiazole derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis and various gram-positive and gram-negative bacteria. The presence of the fluoro substituent is believed to enhance these activities by improving the compound's interaction with biological targets .

The synthesis of ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves several steps:

  • Formation of Benzothiazole Derivative: Starting from 2-amino-thiophenol and a suitable halogenated compound (e.g., 6-fluorobenzothiazole).
  • Thiazole Ring Construction: Utilizing methods such as the Robinson-Gabriel synthesis or cyclization reactions involving thiourea or isothiocyanates.
  • Carboxylation: Introducing the carboxylate group through reactions with ethyl chloroformate or similar reagents.

Recent advancements have also included microwave-assisted synthesis and one-pot multicomponent reactions to improve yields and reduce reaction times .

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate finds applications in several fields:

  • Medicinal Chemistry: As a potential lead compound for developing new antimicrobial agents.
  • Pharmacology: Investigated for its efficacy against resistant strains of bacteria and tuberculosis.
  • Chemical Research: Utilized as an intermediate in synthesizing more complex heterocyclic compounds with varied biological activities .

Interaction studies have focused on understanding how ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like:

  • Molecular Docking: To predict binding affinities and orientations within target enzymes or receptors.
  • In vitro Assays: To evaluate the compound's effectiveness against specific pathogens and its mechanism of action.

Such studies are crucial for elucidating the therapeutic potential and safety profile of this compound .

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate shares structural similarities with several other compounds that also contain benzothiazole or thiazole moieties. Here are some comparable compounds:

Compound NameStructure FeaturesBiological Activity
6-FluorobenzothiazoleFluorine-substituted benzothiazoleAntimicrobial
Thiazolidine derivativesThiazolidine coreAntidiabetic
Benzothiazole derivativesVarious substitutionsAntitubercular
Ethyl 4-methylthiazoleMethylated thiazoleAntifungal

Uniqueness

Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups that enhance its biological activity against pathogens while maintaining synthetic accessibility. The incorporation of both thiazole and benzothiazole rings allows for diverse interactions within biological systems, making it a valuable candidate for further development in medicinal chemistry .

XLogP3

4.7

Dates

Last modified: 08-18-2023

Explore Compound Types